Cas no 1417569-13-1 (3,6-dibromobenzene-1,2-dicarboxylic acid)

3,6-dibromobenzene-1,2-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1417569-13-1
- SCHEMBL10415958
- 3,6-dibromophthalic acid
- EN300-22153872
- 3,6-Dibromo-1,2-benzenedicarboxylic acid
- 3,6-dibromobenzene-1,2-dicarboxylic acid
- 1,2-Benzenedicarboxylic acid, 3,6-dibromo-
-
- MDL: MFCD28162910
- Inchi: 1S/C8H4Br2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14)
- InChI Key: CRPLMCJJHHCGRP-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C(=O)O)=C1C(=O)O)Br
Computed Properties
- Exact Mass: 323.84558g/mol
- Monoisotopic Mass: 321.84763g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 74.6Ų
Experimental Properties
- Density: 2.205±0.06 g/cm3(Predicted)
- Boiling Point: 433.4±45.0 °C(Predicted)
- pka: 1.21±0.10(Predicted)
3,6-dibromobenzene-1,2-dicarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22153872-0.05g |
3,6-dibromobenzene-1,2-dicarboxylic acid |
1417569-13-1 | 95% | 0.05g |
$312.0 | 2023-09-16 | |
Enamine | EN300-22153872-0.1g |
3,6-dibromobenzene-1,2-dicarboxylic acid |
1417569-13-1 | 95% | 0.1g |
$466.0 | 2023-09-16 | |
Enamine | EN300-22153872-0.25g |
3,6-dibromobenzene-1,2-dicarboxylic acid |
1417569-13-1 | 95% | 0.25g |
$666.0 | 2023-09-16 | |
Aaron | AR028F17-5g |
3,6-dibromobenzene-1,2-dicarboxylicacid |
1417569-13-1 | 95% | 5g |
$5380.00 | 2023-12-16 | |
Aaron | AR028F17-250mg |
3,6-dibromobenzene-1,2-dicarboxylicacid |
1417569-13-1 | 95% | 250mg |
$941.00 | 2025-02-16 | |
1PlusChem | 1P028ESV-50mg |
3,6-dibromobenzene-1,2-dicarboxylicacid |
1417569-13-1 | 95% | 50mg |
$448.00 | 2023-12-21 | |
1PlusChem | 1P028ESV-2.5g |
3,6-dibromobenzene-1,2-dicarboxylicacid |
1417569-13-1 | 95% | 2.5g |
$3314.00 | 2023-12-21 | |
1PlusChem | 1P028ESV-100mg |
3,6-dibromobenzene-1,2-dicarboxylicacid |
1417569-13-1 | 95% | 100mg |
$638.00 | 2023-12-21 | |
Enamine | EN300-22153872-1g |
3,6-dibromobenzene-1,2-dicarboxylic acid |
1417569-13-1 | 95% | 1g |
$1343.0 | 2023-09-16 | |
Aaron | AR028F17-10g |
3,6-dibromobenzene-1,2-dicarboxylicacid |
1417569-13-1 | 95% | 10g |
$7965.00 | 2023-12-16 |
Additional information on 3,6-dibromobenzene-1,2-dicarboxylic acid
3,6-Dibromobenzene-1,2-Dicarboxylic Acid: A Comprehensive Overview
The compound 3,6-dibromobenzene-1,2-dicarboxylic acid (CAS No. 1417569-13-1) is a brominated aromatic dicarboxylic acid with significant potential in various chemical and material applications. This compound is characterized by its unique structure, which includes a benzene ring substituted with two bromine atoms at the 3 and 6 positions and two carboxylic acid groups at the 1 and 2 positions. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule in both academic research and industrial applications.
Recent studies have highlighted the importance of brominated aromatic compounds in the development of advanced materials. For instance, researchers have explored the use of 3,6-dibromobenzene-1,2-dicarboxylic acid in the synthesis of high-performance polymers and organic electronics. The bromine atoms in the molecule serve as reactive sites for various chemical transformations, enabling the creation of tailored materials with specific electronic and mechanical properties.
In terms of synthesis, 3,6-dibromobenzene-1,2-dicarboxylic acid can be prepared through a multi-step process involving bromination and carboxylation reactions. One common approach involves the bromination of o-benzenedicarboxylic acid using bromine gas or other brominating agents under controlled conditions. The reaction conditions are critical to ensure selective substitution at the desired positions on the benzene ring. Recent advancements in catalytic systems have improved the efficiency and selectivity of these reactions, leading to higher yields of the target compound.
The chemical properties of 3,6-dibromobenzene-1,2-dicarboxylic acid make it an attractive candidate for applications in pharmaceuticals and agrochemicals. The carboxylic acid groups can undergo various reactions, such as esterification or amidation, to produce derivatives with enhanced bioavailability or stability. For example, researchers have investigated the use of this compound as a precursor for herbicides and fungicides due to its ability to inhibit key enzymatic pathways in plants and microorganisms.
From an environmental perspective, understanding the fate and behavior of brominated aromatic compounds in natural systems is crucial. Studies have shown that 3,6-dibromobenzene-1,2-dicarboxylic acid undergoes biodegradation under certain conditions, although its persistence depends on factors such as pH and microbial activity. This information is essential for assessing its potential impact on ecosystems and guiding its safe use in industrial processes.
Moreover, recent advances in computational chemistry have provided deeper insights into the electronic structure and reactivity of 3,6-dibromobenzene-1,2-dicarboxylic acid. Quantum mechanical calculations have revealed that the bromine atoms influence the electron distribution on the benzene ring, enhancing its reactivity towards electrophilic substitution reactions. This understanding has facilitated the design of more efficient synthetic routes and catalytic systems for this compound.
In summary, 3,6-dibromobenzene-1,2-dicarboxylic acid (CAS No. 1417569-13-1) is a versatile compound with a wide range of applications across different fields. Its unique structure and functional groups make it an invaluable building block for advanced materials and chemical products. As research continues to uncover new properties and applications for this compound, its role in modern chemistry is expected to grow significantly.
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